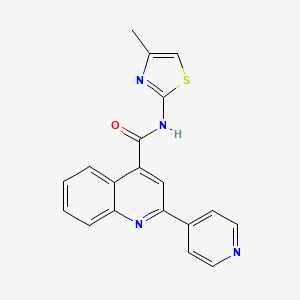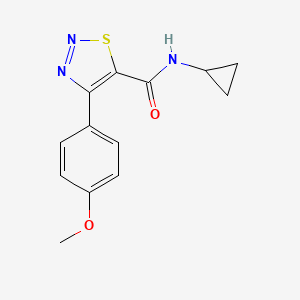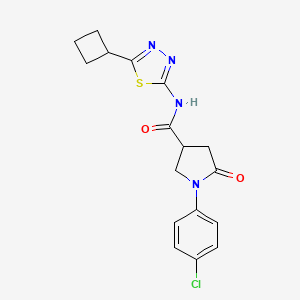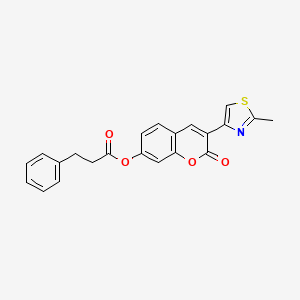
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a thiazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.
Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone.
Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline carboxylic acid and the thiazole-pyridine intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the quinoline or pyridine rings.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is often studied for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to inhibit specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
類似化合物との比較
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a pyridine ring at a different position.
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-3-carboxamide: Similar structure but with the carboxamide group at a different position.
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C19H14N4OS |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c1-12-11-25-19(21-12)23-18(24)15-10-17(13-6-8-20-9-7-13)22-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,21,23,24) |
InChIキー |
IOEVCSMKLPIYDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020023.png)
![N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11020024.png)
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11020032.png)
![Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate](/img/structure/B11020033.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide](/img/structure/B11020038.png)
![2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11020046.png)

![N-[2-(1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11020063.png)
![4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B11020072.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020078.png)

![Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11020112.png)
